PETROLEUMHYDROCARBONS,TOTALRECOVERABLE
Description
Definition and Chemical Composition of TRPH
Total Recoverable Petroleum Hydrocarbons (TRPH) refer to the subset of petroleum-derived hydrocarbons that can be extracted and quantified from environmental matrices such as soil, sediment, and water using standardized analytical methods. These compounds originate from crude oil and refined petroleum products, encompassing a complex mixture of aliphatic (straight-chain, branched, and cyclic) and aromatic hydrocarbons.
TRPH is operationally defined by analytical protocols such as the U.S. Environmental Protection Agency (EPA) Method 8440, which employs supercritical carbon dioxide extraction followed by infrared spectrophotometry. This method targets hydrocarbons with carbon chains ranging from C10 to C36 , excluding volatile fractions (e.g., gasoline-range organics) due to evaporative losses during sample preparation. Key constituents include:
- Aliphatic hydrocarbons : Decane (C10H22), hexadecane (C16H34), and eicosane (C20H42).
- Aromatic hydrocarbons : Naphthalene (C10H8), fluorene (C13H10), and pyrene (C16H10).
The compositional complexity of TRPH necessitates fractionation into subgroups based on equivalent carbon numbers (ECN) and environmental behavior. For example, the Massachusetts Department of Environmental Protection (MADEP) categorizes TRPH into C9–C18 aliphatics and C11–C22 aromatics to streamline risk assessments.
| Hydrocarbon Fraction | Carbon Range | Example Compounds |
|---|---|---|
| Aliphatics (C9–C18) | C9–C18 | Decane, Hexadecane |
| Aromatics (C11–C22) | C11–C22 | Naphthalene, Pyrene |
Table 1: Common TRPH fractions and representative compounds.
Historical Context in Petroleum Contamination Studies
TRPH emerged as a critical metric in the 1990s alongside growing regulatory focus on petroleum-contaminated sites. The EPA Method 8440 , published in 1996, standardized TRPH quantification by addressing limitations in earlier gravimetric and solvent-based methods. This method’s adoption coincided with the formation of the Total Petroleum Hydrocarbon Criteria Working Group (TPHCWG), which developed risk-based frameworks for hydrocarbon fractions.
Key historical milestones include:
- 1994 : MADEP introduced the Volatile/Extractable Petroleum Hydrocarbons (VPH/EPH) method, integrating TRPH into state-level remediation guidelines.
- 1997 : The TPHCWG published fraction-specific toxicity criteria, enabling site-specific risk assessments for TRPH.
- 2003 : Louisiana’s Department of Environmental Quality (LDEQ) incorporated TRPH into its Risk Evaluation/Corrective Action Program (RECAP), prioritizing aliphatic and aromatic fractions.
These developments underscored TRPH’s role in bridging analytical data with ecological and human health risk models, particularly for mid- to high-molecular-weight hydrocarbons resistant to biodegradation.
Differentiation from Related Metrics: TPH, TRH, DRO, and GRO
TRPH is often conflated with broader metrics like Total Petroleum Hydrocarbons (TPH) and Total Recoverable Hydrocarbons (TRH). The distinctions lie in analytical scope and environmental relevance:
Total Petroleum Hydrocarbons (TPH)
- Scope : Encompasses all hydrocarbons in petroleum, including volatile (C6–C10) and extractable (C10–C36) fractions.
- Methods : Combines gas chromatography (GC) for volatile ranges and infrared spectroscopy for extractable ranges.
- Limitation : Lacks specificity for risk assessment due to overlapping carbon ranges.
Total Recoverable Hydrocarbons (TRH)
Diesel-Range Organics (DRO) and Gasoline-Range Organics (GRO)
- DRO : Covers C10–C28 hydrocarbons, overlapping with TRPH’s lower bound but excluding heavier fractions.
- GRO : Limited to C6–C10 volatiles, which evade TRPH analysis due to methodological constraints.
| Metric | Carbon Range | Primary Matrices | Key Methods |
|---|---|---|---|
| TRPH | C10–C36 | Soil, Sediment | EPA 8440, MADEP EPH |
| TPH | C6–C36 | All media | GC-FID, IR |
| DRO | C10–C28 | Water, Soil | SW-846 8015 |
| GRO | C6–C10 | Water, Air | HS-GC |
Table 2: Comparative analysis of hydrocarbon metrics.
Properties
CAS No. |
10-90-2 |
|---|---|
Molecular Formula |
C5H8 |
Synonyms |
PETROLEUMHYDROCARBONS,TOTALRECOVERABLE |
Origin of Product |
United States |
Comparison with Similar Compounds
TRH vs. Total Petroleum Hydrocarbons (TPH)
While TRH and TPH are often used interchangeably, key differences exist:
- Scope : TRH includes biogenic hydrocarbons, whereas TPH historically focused solely on petroleum-derived compounds .
- Analytical Methods :
- Regulatory Relevance: TRH is now preferred for risk assessments due to its inclusivity, while TPH data may underestimate total hydrocarbon burdens in mixed-source environments .
Table 1: TRH vs. TPH Comparison
| Parameter | TRH | TPH |
|---|---|---|
| Carbon Range | C6–C40 | Typically C10–C36 |
| Biogenic Inclusion | Yes | No |
| Common Methods | GC-FID with silica gel | EPA 418.1, 801.5 |
| Regulatory Preference | Increasing adoption | Legacy use |
TRH vs. Individual Hydrocarbon Surrogates
Surrogate compounds are used to represent TRH/TPH fractions in risk assessments:
- Benzene: Aromatic hydrocarbon prioritized for its carcinogenicity and mobility in groundwater. Used as a surrogate for BTEX (benzene, toluene, ethylbenzene, xylenes) fractions in gasoline .
- Benzo(a)pyrene: A polycyclic aromatic hydrocarbon (PAH) representing carcinogenic components in heavy petroleum residues .
- n-Hexane : Aliphatic surrogate for volatile fractions (C6–C10) .
Key Contrasts :
TRH vs. Petroleum Products (Gasoline, Diesel, Kerosene)
Table 2: Composition and Carbon Ranges
Functional Differences :
- Environmental Fate : Light fractions (C6–C12) volatilize rapidly, while heavy TRH fractions (C25–C40) persist in soils .
- Health Risks : Gasoline aromatics (e.g., benzene) pose acute toxicity, whereas TRH’s heavy fractions may cause chronic effects .
Analytical and Regulatory Considerations
- Fractionation : TRH is often divided into sub-fractions (e.g., C6–C10, C11–C22, C23–C40) to align with toxicity data .
- Regulatory Limits : TRH guidelines vary by jurisdiction due to methodological inconsistencies. For example, silica gel-treated TRH results are tagged as "TRH-silica" to indicate petroleum-specific content .
Preparation Methods
Methylene Chloride-Based Extraction
The Washington State Department of Ecology’s Method 1.4 outlines a methylene chloride extraction protocol for soil and water samples. Samples are agitated with methylene chloride in a separatory funnel, followed by phase separation and concentration using a Kuderna-Danish (K-D) apparatus. This method achieves >85% recovery for C10–C28 hydrocarbons but struggles with lighter fractions (C6–C10) due to evaporative losses during concentration.
Critical Parameters :
-
Solvent Volume : 30 mL methylene chloride per extraction, repeated thrice.
-
Concentration : Extracts reduced to 5–10 mL via steam bath, followed by nitrogen blowdown to 10 mL.
-
Cleanup : Silica gel column fractionation isolates aliphatic and aromatic hydrocarbons, reducing interference from biogenic compounds.
Hexane-Sonication for Soil Samples
Thermo Fisher’s 2025 protocol replaces methylene chloride with hexane, leveraging ultrasonication to disrupt soil aggregates. One gram of soil is sonicated for 30 minutes with 10 mL hexane, followed by centrifugation and SPE cleanup. This method achieves recoveries of 90–110% for C10–C40 hydrocarbons, with a detection limit of 8 mg/kg.
Turbidimetric Screening (EPA Method 9074)
EPA Method 9074 provides a rapid field-screening tool using turbidimetry. Hydrocarbons are emulsified in a surfactant solution, forming a colloidal suspension quantified via light scattering at 585 nm. While cost-effective, this method suffers from matrix interference and requires background correction for soils with high organic content.
Performance Metrics :
| Parameter | Value |
|---|---|
| Detection Limit | 10 mg/kg |
| Analysis Time | 20 minutes per sample |
| Applicability | Screening only; confirmatory analysis required |
Supercritical Fluid Extraction (EPA Method 8440)
EPA Method 8440 employs supercritical CO2 (scCO2) for extraction, offering environmental and efficiency advantages over solvent-based methods. scCO2 penetrates soil matrices more effectively than liquids, extracting 95% of C12–C35 hydrocarbons in 30 minutes. Post-extraction, hydrocarbons are quantified via infrared spectrophotometry at 3.4 µm, correlating absorbance to concentration.
Advantages :
-
Solvent Use Reduction : Eliminates methylene chloride, reducing hazardous waste.
-
Throughput : Simultaneous extraction of 12 samples.
GC-FID with Solid Phase Extraction (SPE)
Water Sample Preparation
For aqueous matrices, SPE cartridges (1 g/6 mL) preconditioned with methanol and hexane capture hydrocarbons from 500 mL samples. Elution with 8 mL hexane yields concentrates compatible with GC-FID. This method achieves 85–105% recovery for C10–C40 hydrocarbons, with a detection limit of 1.6 µg/L.
Soil Sample Preparation
Sonication with hexane outperforms Soxhlet extraction in recovery rates (92% vs. 78%) for high-clay soils, as validated by Thermo Fisher. Post-extraction, silica gel cleanup removes humic acids, ensuring chromatographic integrity.
Method Modifications and Regulatory Considerations
Texas PST Rule Adjustments
The Texas Commission on Environmental Quality (TCEQ) permits method simplifications under 30 TAC 334. Bulk soil sampling (4-ounce jars) replaces SW-846 5035 protocols, reducing costs without compromising data quality for screening purposes. Additionally, TPH reporting can exclude >nC28 fractions if historical data confirm their absence.
Calibration Standards
Calibration requires a 1:1 blend of diesel (C10–C25) and motor oil (C20–C40), mirroring environmental hydrocarbon distributions. Linear response (R² > 0.995) is achievable across 1–2,000 µg/mL, validated via alkane mix standards (C8–C40).
Challenges and Interference Mitigation
Matrix Effects
High organic content soils (e.g., peat) necessitate extended silica gel cleanup to prevent false positives from biogenic terpenes. Aqueous samples with emulsifiers require pH adjustment to 2.0 before SPE to prevent colloidal stabilization.
Volatile Hydrocarbon Loss
Methods targeting C6–C12 fractions (e.g., gasoline) must avoid open-vessel concentration. Closed-system evaporators (e.g., TurboVap™) retain >95% of volatiles when operated at 35°C.
Emerging Trends and Innovations
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying total recoverable petroleum hydrocarbons (TRPH) in environmental samples?
- Methodology : The U.S. EPA Method 418.1 (Infrared Spectrophotometry) and EPA 801.5 (Gas Chromatography with Flame Ionization Detection, GC-FID) are widely used for TRPH analysis in water and soil . Gravimetric methods (e.g., EPA 413.1 for oil and grease) are also employed but lack specificity for hydrocarbons . Solvent extraction (hexane or methylene chloride) followed by silica gel cleanup is critical to isolate non-polar hydrocarbons from polar interferences .
- Key Data : Table 3-2 in summarizes conventional TPH methods, highlighting differences between Total Oil and Grease (TOG) and TRPH measurements.
Q. How do sample preparation protocols vary for TRPH analysis in soils vs. aqueous matrices?
- Soils/Sediments : EPA Method 418.1 requires Soxhlet extraction with Freon-113 (now replaced by hexane due to environmental regulations) and gravimetric quantification . GC-based methods (e.g., modified EPA 801.5) are preferred for hydrocarbon fractionation .
- Water/Wastewater : Solid-phase extraction (SPE) or liquid-liquid extraction (hexane/methylene chloride) is used, followed by IR or GC analysis. Silica gel treatment removes polar compounds, ensuring specificity for petroleum hydrocarbons .
Q. What are the limitations of using surrogate compounds (e.g., benzene, n-hexane) in TRPH risk assessment?
- Methodology : Surrogates like benzene (for toxicity) and n-hexane (for alkanes) simplify risk modeling but fail to account for complex mixtures. For example, benzo(a)pyrene and pyrene are used as proxies for carcinogenic and non-carcinogenic PAHs but may underestimate synergistic effects .
- Critical Consideration : Surrogate-based approaches require validation against site-specific contamination profiles to avoid misinterpretation .
Advanced Research Questions
Q. How can researchers resolve contradictions between TPH data derived from IR spectroscopy vs. GC-FID?
- Data Conflict Analysis : IR methods (e.g., EPA 418.1) measure bulk hydrocarbons but cannot differentiate between aliphatic and aromatic fractions, leading to overestimates in biodegraded samples. GC-FID provides compound-specific data but may exclude high-molecular-weight hydrocarbons outside the analytical range .
- Mitigation Strategy : Cross-validate results using complementary techniques (e.g., GC-MS for aromatic identification) and apply carbon-number indexing to align data with leaching/volatilization behavior .
Q. What advancements in fractionation methodologies improve TRPH risk evaluation in heterogeneous environmental samples?
- Innovative Approach : The TPH Criteria Working Group (TPHCWG) advocates for hydrocarbon fractionation based on chemical behavior (e.g., mobility, toxicity) rather than bulk measurements. This requires integrating GC×GC (comprehensive two-dimensional chromatography) to resolve complex mixtures .
- Case Study : EA Engineering (1995) categorized hydrocarbons into surrogate fractions (e.g., C6–C8 for volatiles, C9–C16 for semi-volatiles) to model site-specific risks .
Q. How do regulatory inconsistencies (e.g., state vs. federal protocols) impact TRPH data comparability in multi-site studies?
- Challenge : States like California and New York have adopted modified EPA methods (e.g., silica gel cleanup thresholds) or proprietary GC protocols, complicating cross-jurisdictional data harmonization .
- Solution : Standardize reporting using ASTM D-19 (water) and D-2 (petroleum products) guidelines, which provide consensus-based extraction and quantification parameters .
Q. What are the emerging alternatives to Freon-based extraction solvents in TRPH analysis?
- Method Development : Hexane and methylene chloride are now preferred for Soxhlet extraction, but their efficiency varies with hydrocarbon chain length. Supercritical fluid extraction (SFE) and pressurized solvent extraction (PSE) show promise for reducing solvent use and improving recovery rates .
- Performance Data : Mushrush et al. (1994) reported 85–92% recovery for C10–C28 hydrocarbons using methylene chloride, compared to 78–85% with hexane .
Methodological Resources for Researchers
- Key Standards :
- Data Interpretation Tools :
- Carbon Number Index (CNI) for correlating GC retention times with environmental behavior .
- TPHCWG’s Fraction Approach for risk-based prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
